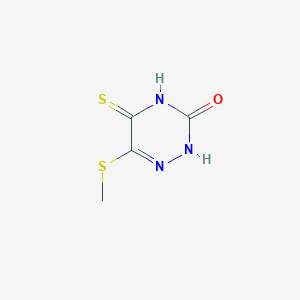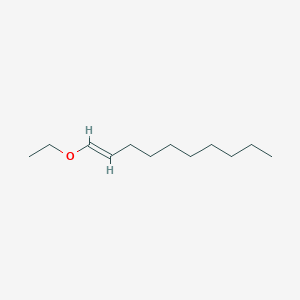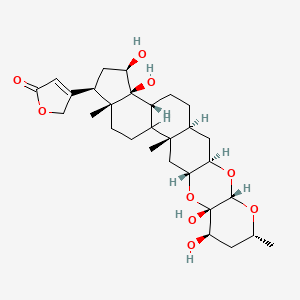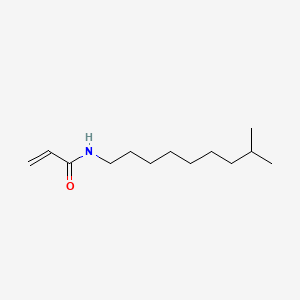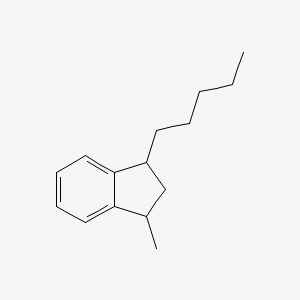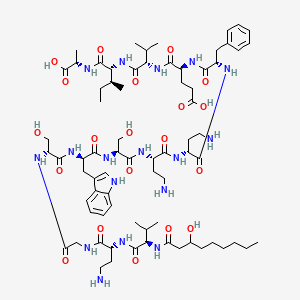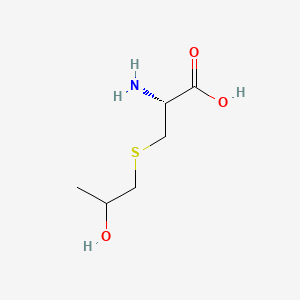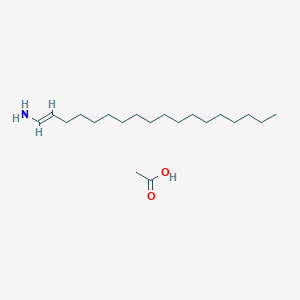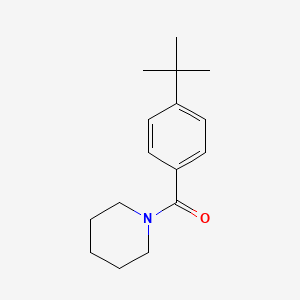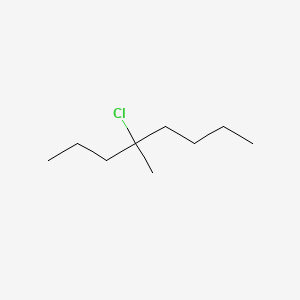
4-Chloro-4-methyloctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-4-methyloctane is an organic compound with the molecular formula C9H19Cl. It is a branched alkane with a chlorine atom and a methyl group attached to the fourth carbon of the octane chain. This compound is part of the alkyl halides family, which are known for their reactivity and usefulness in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-4-methyloctane can be synthesized through several methods, including:
Halogenation of Alkanes: One common method involves the free radical chlorination of 4-methyloctane. This reaction typically requires ultraviolet light or heat to initiate the formation of chlorine radicals, which then react with the 4-methyloctane to form this compound.
Grignard Reaction: Another method involves the reaction of 4-methyl-1-octanol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to replace the hydroxyl group with a chlorine atom, forming this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are carried out in reactors equipped with UV light sources or heating elements to ensure efficient radical formation and reaction completion.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-4-methyloctane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or ammonia (NH3).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide can lead to the formation of 4-methyl-1-octene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used in non-polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination Reactions: The major product is 4-methyl-1-octene.
Aplicaciones Científicas De Investigación
4-Chloro-4-methyloctane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: This compound can be used in the development of new drugs and medicinal compounds.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-4-methyloctane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution and elimination reactions. The chlorine atom, being a good leaving group, departs from the carbon chain, allowing the nucleophile to attack the positively charged carbon or the base to abstract a proton, leading to the formation of alkenes.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-4-methyloctane: Similar in structure but with a bromine atom instead of chlorine. It has different reactivity due to the larger size and lower electronegativity of bromine.
4-Chloro-4-methylheptane: Similar structure but with one less carbon in the chain, leading to different physical properties and reactivity.
Uniqueness
4-Chloro-4-methyloctane is unique due to its specific branching and the presence of a chlorine atom, which imparts distinct reactivity patterns compared to its analogs. The position of the chlorine and methyl groups on the carbon chain influences its chemical behavior and applications in synthesis.
Propiedades
Número CAS |
36903-89-6 |
|---|---|
Fórmula molecular |
C9H19Cl |
Peso molecular |
162.70 g/mol |
Nombre IUPAC |
4-chloro-4-methyloctane |
InChI |
InChI=1S/C9H19Cl/c1-4-6-8-9(3,10)7-5-2/h4-8H2,1-3H3 |
Clave InChI |
UFUKXCKHTRKNJD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(CCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



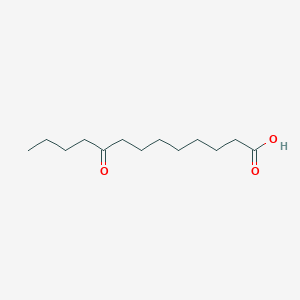
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
